molecular formula C15H14O5 B1271593 [(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid CAS No. 307549-54-8

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

Cat. No. B1271593
M. Wt: 274.27 g/mol
InChI Key: VCEAHEMKSWXOSU-UHFFFAOYSA-N
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Description

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid is a chemical compound with the CAS Number: 307549-54-8 . It has a molecular weight of 274.27 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

    • Application : This compound is a type of organic compound known as a coumarin . Coumarins are used in the pharmaceutical industry as anti-HIV agents .
    • Methods of Application : The compound can be synthesized in a laboratory setting, but the specific methods of synthesis and application would depend on the context of the research .
    • Results or Outcomes : While specific results or outcomes were not found, coumarins have been studied for their potential anti-HIV properties .
    • Application : Some indolyl and oxochromenyl derivatives, which this compound is a part of, have been studied for their antimicrobial activities .
    • Methods of Application : These compounds are typically tested against various strains of bacteria or fungi to determine their effectiveness .
    • Application : Azo derivatives, which this compound could potentially be a part of, are used in various applications such as optical storage devices, crystallography, coloring materials, sensors, dye-sensitized solar cells, and nonlinear optics .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Application : Some indolyl heterocycles, which this compound could potentially be a part of, have been studied for their anti-cancer activities .
    • Methods of Application : These compounds are typically tested against various strains of cancer cells to determine their effectiveness .
    • Application : The compound could potentially be used in the synthesis of 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .
    • Methods of Application : The specific methods of synthesis and application would depend on the context of the research .
    • Application : Many coumarin derivatives have good biological activity and application value in fluorescent probes .
    • Methods of Application : The specific methods of application would depend on the context of the research .
    • Application : This compound could potentially be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These are key moieties present in various natural, synthetic and semi-synthetic chemical building blocks .
    • Methods of Application : The specific methods of synthesis and application would depend on the context of the research .
    • Application : 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
    • Methods of Application : These compounds are typically tested against various strains of bacteria, viruses, cancer cells, and inflammation to determine their effectiveness .
    • Application : The synthesized compound could potentially have antimicrobial activity .
    • Methods of Application : These compounds are typically tested against various strains of bacteria to determine their effectiveness .

properties

IUPAC Name

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-8-5-11(19-7-13(16)17)14-9-3-2-4-10(9)15(18)20-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEAHEMKSWXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365828
Record name [(7-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-9-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

CAS RN

307549-54-8
Record name [(7-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-9-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Reactant of Route 2
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[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Reactant of Route 3
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[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Reactant of Route 4
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Reactant of Route 5
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid
Reactant of Route 6
Reactant of Route 6
[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid

Citations

For This Compound
1
Citations
IP Dubovik, MM Garazd, VI Vinogradova… - Chemistry of natural …, 2006 - researchgate.net
Adding a natural alkaloidal fragment to organic molecules leads in most instances to the appearance of new biological properties. Cytisine possesses potent pharmacological activity [1, …
Number of citations: 7 www.researchgate.net

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